

Definitive Structural Confirmation of 3,5-Dimethoxyisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinic acid

CAS No.: 444087-36-9

Cat. No.: B3190562

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Executive Summary

In the high-stakes environment of pharmaceutical intermediate characterization, **3,5-Dimethoxyisonicotinic acid** (CAS 444087-36-9) represents a critical building block, particularly in the synthesis of APJ receptor agonists and other heterocyclic therapeutics. While spectroscopic methods like NMR and MS provide connectivity data, they often fail to capture the subtle 3D conformational preferences driven by the steric clash between the bulky methoxy groups and the carboxylic acid moiety.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against standard spectroscopic alternatives. We demonstrate that SC-XRD is the only method capable of definitively resolving the molecule's spatial geometry, zwitterionic character, and solid-state packing—factors that directly influence downstream reaction efficiency and bioavailability.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

The "product" in this evaluation is the X-ray Crystallography Confirmation Workflow, compared against the standard industry alternative: Solution-State NMR.

The Structural Challenge

The 3,5-dimethoxy substitution pattern on the pyridine ring introduces significant steric strain. Unlike unsubstituted isonicotinic acid, which is planar, the 3,5-dimethoxy derivative likely forces the carboxylic acid group to rotate out of the aromatic plane. Furthermore, the basic pyridine nitrogen and acidic carboxyl group create the potential for a zwitterionic solid state, which drastically alters solubility and melting point.

Performance Comparison Table

Feature	X-ray Crystallography (SC-XRD)	Solution NMR (H/C)	Mass Spectrometry (HRMS)
Primary Output	Absolute 3D atomic coordinates & packing	Connectivity & magnetic environment	Molecular formula & fragmentation
Conformation	Definitive: Captures static torsion angles (steric twist)	Averaged: Fast rotation averages signals; NOE required for estimates	None
Tautomerism	Precise: Locates H atoms (neutral vs. zwitterion)	Ambiguous: Solvent-dependent; rapid exchange obscures proton location	None
Intermolecular	High: Visualizes H-bonding networks (dimers)	Low: Concentration-dependent aggregation only	None
Sample State	Solid Crystal (requires crystallization)	Solution (requires solubility)	Gas/Solution Phase
Turnaround	Days (growth) to Hours (collection)	Minutes to Hours	Minutes

Why X-ray is the Gold Standard for this Molecule

- Steric Twist Quantification: NMR might show equivalent methoxy signals due to symmetry, falsely implying a planar or freely rotating structure. X-ray freezes the molecule, revealing the

precise torsion angle (

) between the pyridine ring and the carboxyl group caused by the methoxy steric hindrance.

- Zwitterion Identification: In the solid state, isonicotinic acid derivatives often exist as zwitterions (

). X-ray diffraction can locate the acidic proton on the nitrogen atom (if zwitterionic) or the oxygen (if neutral), a distinction often lost in protic NMR solvents.

Experimental Protocol: Structural Confirmation

Workflow

This protocol is designed to be a self-validating system. If the crystal does not diffract, the solubility screen (Step 1) provides data for alternative recrystallization, ensuring no experimental dead-ends.

Step 1: Crystal Growth Strategy (The Critical Bottleneck)

The 3,5-dimethoxy groups increase lipophilicity compared to isonicotinic acid.

- Method A: Slow Evaporation (Preferred). Dissolve 20 mg of pure **3,5-dimethoxyisonicotinic acid** in THF/Water (9:1 v/v). Filter through a 0.45

µm PTFE filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at room temperature.

- Method B: Vapor Diffusion. Dissolve in minimal Methanol (inner vial). Place in a jar containing Diethyl Ether (antisolvent). Seal the outer jar.

Step 2: Data Collection Parameters

- Source: Mo K

(

Å) is preferred over Cu for this aromatic system to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm).

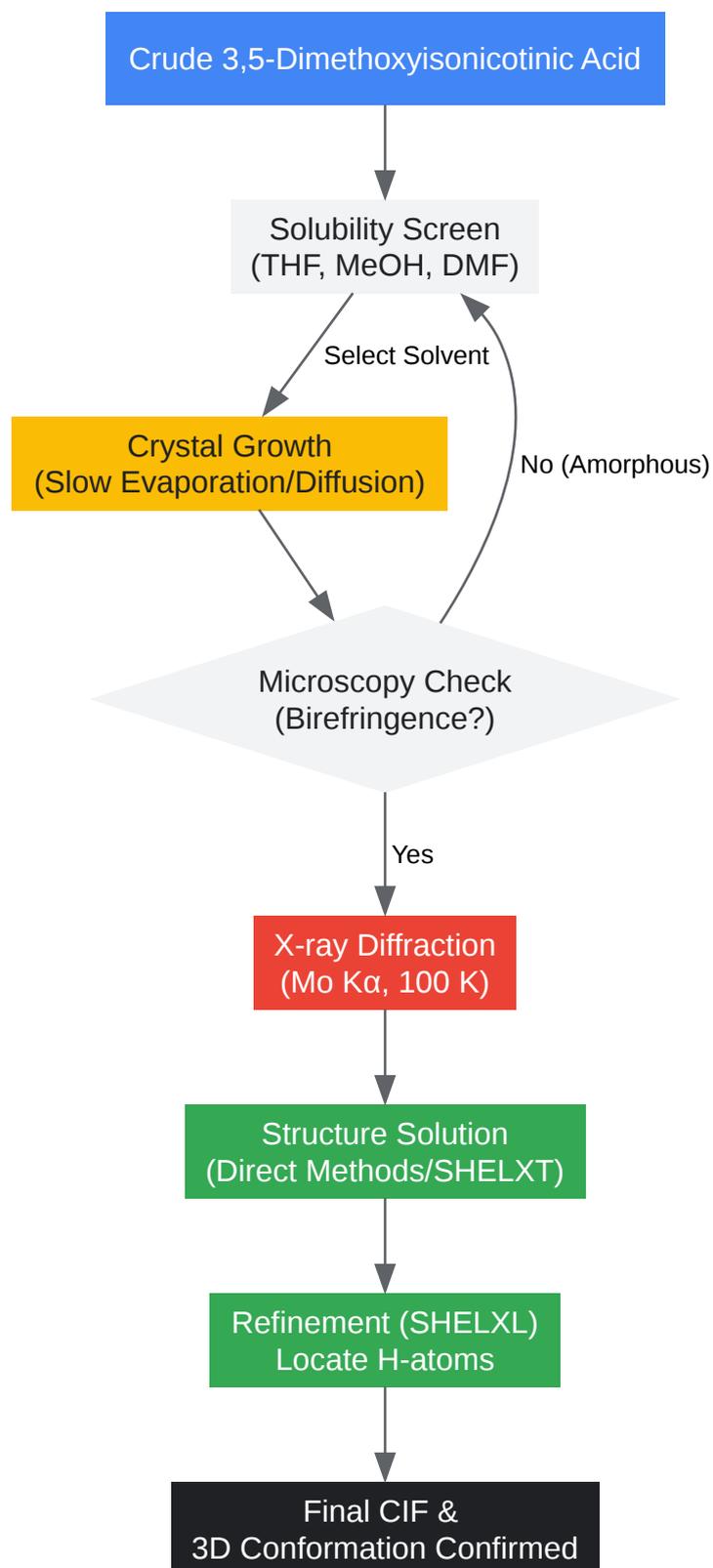
- Temperature: 100 K (Cryogenic cooling) is mandatory. Cooling reduces thermal vibration (displacement parameters), allowing for the precise location of the carboxylic hydrogen atom and methyl group orientations.
- Resolution: Aim for \AA or better to resolve the C=O vs C-OH bond lengths (approx. 1.21 \AA vs 1.32 \AA).

Step 3: Refinement Strategy (SHELXL)

- Space Group Determination: Expect monoclinic () or triclinic () based on analogs like 3,5-dichloroisonicotinic acid [1].
- Hydrogen Placement:
 - Aromatic/Methyl H: Place in calculated geometric positions (riding model).
 - Carboxylic/Amine H: Locate in the Difference Fourier Map (). This is the "smoking gun" for zwitterionic character.
- Validation: Check for the R22(8) hydrogen-bonding motif typical of carboxylic acid dimers.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical flow from crude synthesis to final CIF (Crystallographic Information File) generation.



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Caption: Logical workflow for the crystallographic confirmation of **3,5-dimethoxyisonicotinic acid**.

Anticipated Structural Features (Based on Analogs)

Drawing from data on 3,5-dichloroisonicotinic acid and 3,5-dimethoxybenzoic acid, the following structural features serve as validation benchmarks for your dataset:

- **Carboxyl Twist:** Unlike the planar isonicotinic acid, the 3,5-dimethoxy derivative is expected to show a torsion angle of $>60^\circ$ between the carboxyl group and the pyridine ring to relieve steric strain with the methoxy groups [2].
- **Methoxy Orientation:** The methoxy groups will likely adopt a coplanar conformation with the ring where possible, or twist slightly, with bond angles near 117° .
- **Dimerization:** Expect the formation of centrosymmetric dimers linked by O-H...O hydrogen bonds (Distance $\sim 2.6 \text{ \AA}$), forming the classic supramolecular synthon [3].

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Sources

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